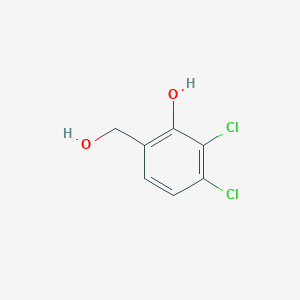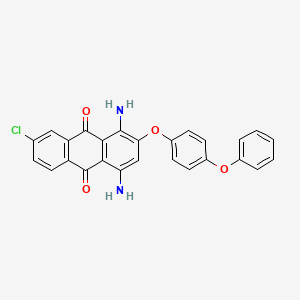
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available anthracene derivatives. One common method involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Halogenation: Chlorination is performed to introduce the chloro group.
Phenoxy Substitution: Finally, phenoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it is known to intercalate into DNA, disrupting the replication process and leading to cell death. The phenoxy groups enhance its binding affinity to DNA, while the amino and chloro groups contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.
9-(4-Phenylethynyl)anthracene: Used in organic electronics due to its excellent photophysical properties.
Uniqueness
1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is unique due to its combination of amino, chloro, and phenoxy groups, which impart distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and organic electronics.
Propiedades
Número CAS |
88605-39-4 |
|---|---|
Fórmula molecular |
C26H17ClN2O4 |
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
1,4-diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17ClN2O4/c27-14-6-11-18-19(12-14)26(31)23-22(25(18)30)20(28)13-21(24(23)29)33-17-9-7-16(8-10-17)32-15-4-2-1-3-5-15/h1-13H,28-29H2 |
Clave InChI |
RSRFEGOEHFUIJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=C(C=C5)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


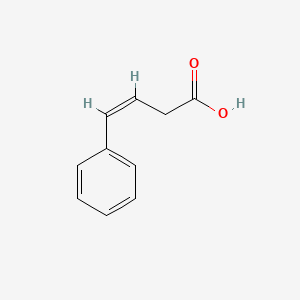
![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
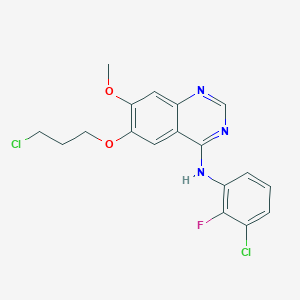
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
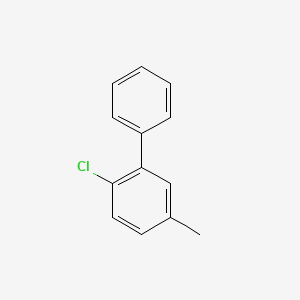
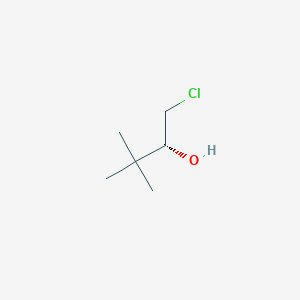

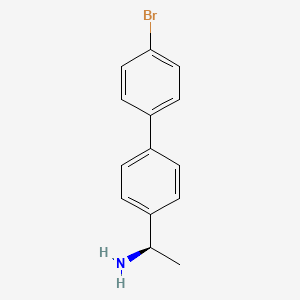
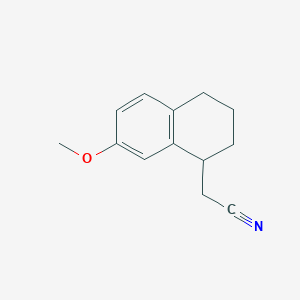
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
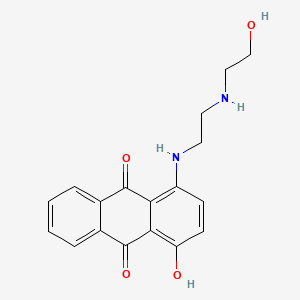
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
